N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide: is a complex organic compound featuring a combination of fluorinated aromatic rings, oxazinan, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Fluorination: Fluorination is achieved using fluorinating agents such as diethylaminosulfur trifluoride.
Coupling reactions: The final step involves coupling the oxazinan derivative with ethanediamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxazinan groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and alkylating agents.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary widely based on the substituent introduced.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzenesulfonyl chloride
- 4-Fluoro-3-methylbenzonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
Uniqueness
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-fluorophenyl)ethyl]ethanediamide stands out due to its combination of fluorinated aromatic rings and oxazinan structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBHXVZLGLBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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